molecular formula C15H16ClNO2 B4083580 N-(3-chlorobenzyl)-N-propyl-3-furamide

N-(3-chlorobenzyl)-N-propyl-3-furamide

Cat. No. B4083580
M. Wt: 277.74 g/mol
InChI Key: ZXPYFZJKKRHQDA-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-N-propyl-3-furamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential medicinal applications. ABT-594 is a potent analgesic that acts on the nicotinic acetylcholine receptors in the central and peripheral nervous system.

Mechanism of Action

N-(3-chlorobenzyl)-N-propyl-3-furamide acts on the nicotinic acetylcholine receptors in the central and peripheral nervous system. It binds to the alpha-4 beta-2 subtype of nicotinic acetylcholine receptors, leading to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This results in a reduction in pain sensation and an increase in feelings of well-being.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-N-propyl-3-furamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and increase the release of anti-inflammatory cytokines, such as IL-10. N-(3-chlorobenzyl)-N-propyl-3-furamide has also been shown to increase the release of endogenous opioids, such as beta-endorphin, which can further reduce pain sensation.

Advantages and Limitations for Lab Experiments

N-(3-chlorobenzyl)-N-propyl-3-furamide has several advantages for lab experiments. It is a potent analgesic that can be used to study pain pathways and the effects of pain on behavior. N-(3-chlorobenzyl)-N-propyl-3-furamide can also be used to study the effects of nicotinic acetylcholine receptors on neurotransmitter release and the regulation of pain sensation. However, N-(3-chlorobenzyl)-N-propyl-3-furamide has limitations in that it is a synthetic compound that may not accurately reflect the effects of endogenous compounds on pain sensation.

Future Directions

There are several future directions for the study of N-(3-chlorobenzyl)-N-propyl-3-furamide. One direction is to study the effects of N-(3-chlorobenzyl)-N-propyl-3-furamide on addiction and withdrawal symptoms associated with opioids. Another direction is to study the effects of N-(3-chlorobenzyl)-N-propyl-3-furamide on chronic pain conditions, such as fibromyalgia and chronic back pain. Additionally, future studies could investigate the potential use of N-(3-chlorobenzyl)-N-propyl-3-furamide in combination with other analgesics to increase pain relief and reduce side effects.

Scientific Research Applications

N-(3-chlorobenzyl)-N-propyl-3-furamide has been extensively studied for its potential use as an analgesic. It has been shown to be effective in treating various types of pain, including neuropathic pain, inflammatory pain, and acute pain. N-(3-chlorobenzyl)-N-propyl-3-furamide has also been studied for its potential use in treating addiction and withdrawal symptoms associated with opioids.

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-propylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-2-7-17(15(18)13-6-8-19-11-13)10-12-4-3-5-14(16)9-12/h3-6,8-9,11H,2,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPYFZJKKRHQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC(=CC=C1)Cl)C(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorobenzyl)-N-propyl-3-furamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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